molecular formula C8H3D5O2 B1147055 Phenyl-d5-acetic acid CAS No. 104182-98-1

Phenyl-d5-acetic acid

Cat. No.: B1147055
CAS No.: 104182-98-1
M. Wt: 141.18
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl-d5-acetic acid (PDAA) is a synthetic organic compound that has been used in a variety of laboratory experiments and research applications. PDAA is a derivative of acetic acid, which is an organic compound commonly found in nature. PDAA is a stable compound, with a high boiling point and low volatility, making it suitable for a variety of laboratory experiments.

Scientific Research Applications

  • Antioxidant Activity : A study focused on synthesizing compounds from Phenyl Acetic Acid, an important auxin for plant growth, demonstrated significant antioxidant activity in these derivatives. The antioxidant capacity was evaluated by the β-carotene/linoleic acid assay, revealing that 60% of the derivatives exhibited inhibitory activities ranging from 50.57% to 78.96% (Abd et al., 2020).

  • Structural and Spectral Analysis : Another study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of Phenyl Acetic Acid, provided insight into its structure and spectral properties. This research combined experimental and theoretical studies, including NMR and FT-IR spectroscopy, to characterize the compound (Viveka et al., 2016).

  • Synthesis and Characterization of Compounds : Research on synthesizing (3-Hydroxy-4-methoxy phenyl) acetic acid from isovanillin and rodanine involved studies of its anti-oxidation activities using the DPPH radical scavenging method. The overall yield of synthesis was 59.6%, and the compound showed antioxidative properties (Ren, 2004).

  • Mechanism Study in Chemical Reactions : A study examined the cross-coupling of phenylboronic acid with acetic anhydride, a model for the Suzuki reaction, using DFT calculations. This study provided insights into the reaction mechanism and the role of palladium catalysts (Goossen et al., 2005).

  • Biomedical Applications : Phenyl Acetic Acid, a metabolite of 2-phenyl ethylamine, was studied for its role as a neuromodulator in the dopaminergic pathway. The research provided methods for determining its concentration in human blood, which is significant in assessing conditions like depression, schizophrenia, and attention deficit hyperactivity syndrome (Mangani et al., 2004).

  • Organic Phase Change Materials : Phenyl Acetic Acid (PAA) was evaluated for its potential as an organic phase change material in solar thermal energy storage. The study included testing the thermal reliability and corrosive nature of PAA, indicating its suitability for long-term usage in solar space heating applications (Dheep & Sreekumar, 2019).

Mechanism of Action

Target of Action

Phenylacetic acid, the non-deuterated form of Phenyl-d5-acetic acid, is primarily used as an adjunct to treat acute hyperammonemia and associated encephalopathy in adult and pediatric patients with deficiencies in enzymes of the urea cycle . The primary targets of this compound are likely to be similar.

Mode of Action

It is known that phenylacetic acid is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It interacts with its targets in the body to exert its therapeutic effects.

Biochemical Pathways

Phenylacetic acid is involved in bacterial degradation of aromatic components, playing a role in biofilm formation and antimicrobial activity . It is also a central intermediate metabolite in these processes . The biochemical pathways affected by this compound are likely to be similar.

Pharmacokinetics

Phenylacetic acid is metabolized by phenylacetate esterases found in the human liver cytosol . Human plasma esterase also hydrolyzes phenylacetate . The volume of distribution is 19.2 ± 3.3 L . The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are expected to be similar.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of Phenylacetic acid. Phenylacetic acid is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .

Safety and Hazards

Phenyl-d5-acetic acid should be handled with care. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation . It is also advised to wear personal protective equipment/face protection .

Future Directions

Further studies are required to determine the metabolic pathway by which aromatic lactic acid is converted to aromatic acetic acid in plants . This could provide more insights into the role of Phenyl-d5-acetic acid in plant growth and development .

Biochemical Analysis

Biochemical Properties

Phenyl-d5-acetic acid is involved in the degradation of aromatic components in bacteria . The bacterial Phenylacetic acid (PAA) pathway, which this compound is a part of, contains 12 enzymes and a transcriptional regulator . This pathway plays a role in biofilm formation and antimicrobial activity .

Cellular Effects

This compound, as a part of the PAA pathway, has been found to influence the expression of certain genes in bacteria. For instance, under subinhibitory concentrations of antibiotics, Acinetobacter baumannii upregulates the expression of the paa operon while simultaneously repressing chaperone-usher Csu pilus expression and biofilm formation .

Molecular Mechanism

Phenylacetic acid, the compound from which this compound is derived, undergoes ketonic decarboxylation to form ketones . It can also be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .

Temporal Effects in Laboratory Settings

Phenylacetic acid, the parent compound, is known to be a weak carboxylic acid with a melting point of about 77°C and a boiling point of about 265°C .

Metabolic Pathways

This compound is a part of the Phenylacetic acid (PAA) pathway in bacteria, which is involved in the degradation of aromatic components . This pathway is the most differentially regulated under many environmental conditions .

Transport and Distribution

It is known that Phenylacetic acid, the parent compound, is a catabolite of phenylalanine .

Subcellular Localization

It is known that Phenylacetic acid, the parent compound, is a catabolite of phenylalanine .

Properties

IUPAC Name

2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJVXDMOQOGPHL-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does (−)-(R)-2-(2,3,4,5,6-pentafluorophenoxy)-2-(phenyl-d5)acetic acid interact with chiral compounds to enable enantiomeric purity evaluation by NMR?

A1: (−)-(R)-2-(2,3,4,5,6-pentafluorophenoxy)-2-(phenyl-d5)acetic acid acts as a chiral solvating agent (CSA) by forming transient diastereomeric complexes with chiral analytes in solution. [] These complexes differ slightly in energy due to the influence of the chiral environment provided by the CSA. This energy difference manifests as distinct chemical shifts for the enantiomers in the NMR spectrum, allowing for the determination of enantiomeric purity by integrating the respective peaks. The presence of the pentafluorophenoxy group enhances the interaction between the CSA and the analytes, likely through π-π interactions or other non-covalent forces, leading to improved resolution of enantiomeric signals. []

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